3,5-Difluorobenzyl bromide

Catalog No.
S708229
CAS No.
141776-91-2
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzyl bromide

CAS Number

141776-91-2

Product Name

3,5-Difluorobenzyl bromide

IUPAC Name

1-(bromomethyl)-3,5-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2

InChI Key

KVSVNRFSKRFPIL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)CBr

Canonical SMILES

C1=C(C=C(C=C1F)F)CBr

Organic Synthesis:

3,5-Difluorobenzyl bromide serves as a valuable building block in organic synthesis due to the presence of the reactive benzyl bromide moiety and the two strategically placed fluorine atoms. These features allow researchers to introduce the difluorobenzyl group into various target molecules through different coupling reactions. For instance, a study published in the journal "Synthetic Communications" describes its utilization in the synthesis of difluorobenzyl-substituted indoles, a class of heterocyclic compounds with potential biological activities [].

3,5-Difluorobenzyl bromide is an aromatic organic compound with the chemical formula C7H5BrF2. It is a derivative of benzyl bromide (C6H5CH2Br) where two fluorine atoms are substituted at the 3rd and 5th positions of the benzene ring. While its natural origin is not well documented, 3,5-Difluorobenzyl bromide is a valuable intermediate used in the synthesis of various organic molecules in scientific research [].


Molecular Structure Analysis

The key feature of 3,5-difluorobenzyl bromide is its structure. It consists of a benzene ring with two fluorine atoms attached at the 3rd and 5th positions. A methylene bridge (CH2) connects the benzene ring to a bromine (Br) atom, forming the benzyl group. The presence of fluorine atoms disrupts the electron distribution in the benzene ring, making it more electron-deficient compared to unsubstituted benzyl bromide. This electronic property plays a crucial role in its reactivity during organic synthesis.


Chemical Reactions Analysis

3,5-Difluorobenzyl bromide is primarily used as a building block in organic synthesis due to its reactive nature. Here are some relevant chemical reactions:

  • Substitution Reactions

    The electron-withdrawing effect of fluorine atoms activates the aromatic ring for nucleophilic substitution reactions. Common nucleophiles include amines, phenols, and thiols. For example, reacting 3,5-difluorobenzyl bromide with ammonia (NH3) can yield 3,5-difluorobenzylamine (C7H6BrF2N) [].

  • Suzuki-Miyaura Coupling

    This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between 3,5-difluorobenzyl bromide and various aryl or vinyl boronic acids. This reaction is highly versatile and enables the synthesis of complex organic molecules with diverse functionalities.

  • Heck Reaction

    Another palladium-catalyzed coupling reaction, the Heck reaction, allows the formation of alkenes by reacting 3,5-difluorobenzyl bromide with alkenes in the presence of a base. This reaction is useful for introducing unsaturation into organic molecules.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3,5-Difluorobenzyl bromide

Dates

Modify: 2023-08-15

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